molecular formula C9H18O3 B6324614 4-(2-Methoxyethoxy)cyclohexanol CAS No. 107025-44-5

4-(2-Methoxyethoxy)cyclohexanol

Cat. No. B6324614
CAS RN: 107025-44-5
M. Wt: 174.24 g/mol
InChI Key: IBXBQBMCXJGCDS-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)cyclohexanol is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is typically a white to yellow sticky liquid or powder or crystals .


Molecular Structure Analysis

The InChI code for 4-(2-Methoxyethoxy)cyclohexanol is 1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(2-Methoxyethoxy)cyclohexanol is a solid at room temperature . It is stored in a sealed container in a dry room . .

Scientific Research Applications

Biomass Conversion and Polymer Building Blocks

  • Biomass Conversion to Cyclohexanols: Research has shown that lignin-derived phenols can be converted into cyclohexanols, a process that can be catalyzed by metal-solid base bifunctional catalysts like Ru/ZrO2–La(OH)3. This conversion has a significant yield and can produce alkyl cyclohexanols from alkyl phenols with methoxy groups (Xu et al., 2016).
  • Conversion into Polymer Building Blocks: Another research demonstrates the conversion of lignin into novel polymer building blocks. This process includes several steps, such as the conversion of 4-alkylguaiacols into 4-alkylcyclohexanols, followed by dehydrogenation to form cyclohexanones and eventually producing caprolactones. Nickel catalysts have shown to be effective in this process (Schutyser et al., 2015).

Catalyst Development and Optimization

  • Catalyst Development for Hydrogenation Reactions: Research has focused on developing catalysts for the efficient and selective hydrogenation of phenols to cyclohexanols. For example, cobalt oxide nanoparticles supported on porous carbon have shown high yield and selectivity in hydrogenating phenol to cyclohexanol (Wei et al., 2018).
  • Catalyst Efficiency in Deoxygenation Processes: Another study explores the use of platinum catalysts for the deoxygenation of 2-methoxycyclohexanone to phenol, cyclohexanone, and cyclohexanol. This demonstrates the potential of these catalysts in removing methoxy groups efficiently (Miyagawa et al., 2019).

Other Chemical Syntheses

  • Synthesis of Chemical Intermediates: Research has been conducted on synthesizing 2-(4-tert-butyl-phenoxy) cyclohexanol as an intermediate in the production of acaricide propargite (Cheng-xiang, 2010).
  • Production of Cyclohexenone Derivatives: A study reported the isolation of three cyclohexenone derivatives from an endophytic fungus, which showed antimicrobial and phytotoxic activities (Shiono et al., 2005).

Safety and Hazards

4-(2-Methoxyethoxy)cyclohexanol is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-methoxyethoxy)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXBQBMCXJGCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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